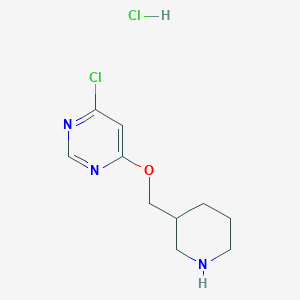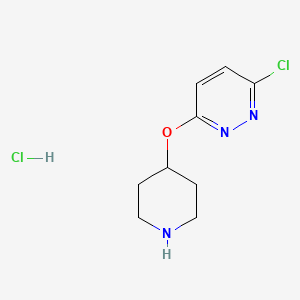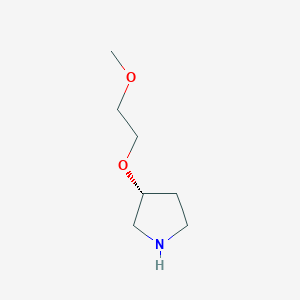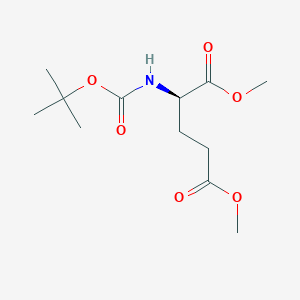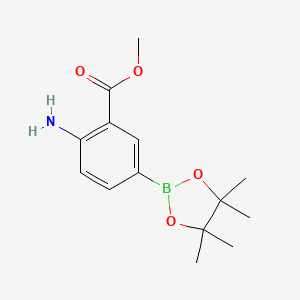
(1,1-Difluoro-2-methylpropyl)benzene
Descripción general
Descripción
“(1,1-Difluoro-2-methylpropyl)benzene” is a chemical compound with the CAS Number: 1204295-83-9. It has a molecular weight of 170.2 and its IUPAC name is this compound .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H12F2 . The InChI Code is 1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 and the InChI key is XHAXAZJHPZEWPF-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Synthesis and Material Applications
Synthesis of Perfluoro1,4-benzoquinones : Anodic oxidation of polyfluorinated benzene derivatives, including compounds similar to (1,1-Difluoro-2-methylpropyl)benzene, facilitates the formation of polyfluoro-1,4benzoquinones. These compounds have potential applications in pharmaceuticals, electronic materials, optical materials, and surfactants (Nishiguchi et al., 2008).
Formation of Difluoro Complexes : The study of difluoro complexes, like those formed from this compound derivatives, contributes to understanding bonding mechanisms and molecular structures in chemistry, which can have implications for material science and catalysis (Grushin & Marshall, 2009).
Crystal Structure Analysis : Research on compounds with similar structures to this compound, such as 1-[3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzoyl]-3,3-bis(2-methylpropyl)thiourea, helps in understanding the crystallographic and molecular arrangement, which is vital for material science and drug development (Selvakumaran et al., 2013).
Polymer Chemistry : The synthesis of highly fluorinated monomers, like those derived from this compound, leads to the development of new polymers with low dielectric properties and high thermal stability. These polymers have potential applications in electronics and material science (Fitch et al., 2003).
Photophysical Properties
Study of Fluorine Substitution Effects : Research into the effects of fluorine substitution on photophysical properties, like in the case of fluorinated benzene derivatives, can lead to the development of new fluorescent materials with potential applications in imaging and display technologies (Krebs & Spanggaard, 2002).
Green Fluorophores Development : The development of benzene-based green fluorophores with high fluorescence emission and photostability, as seen in studies of compounds structurally related to this compound, has significant implications for bioimaging and photonic applications (Beppu et al., 2015).
Environmental and Safety Studies
- Assessment of Genotoxicity : Research assessing the genotoxicity of chemicals structurally related to this compound, like benzene derivatives, is crucial for understanding environmental and health impacts of these compounds (Chen et al., 2008).
Safety and Hazards
Propiedades
IUPAC Name |
(1,1-difluoro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2/c1-8(2)10(11,12)9-6-4-3-5-7-9/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHAXAZJHPZEWPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


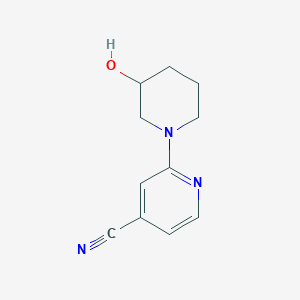
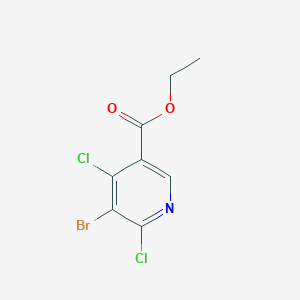
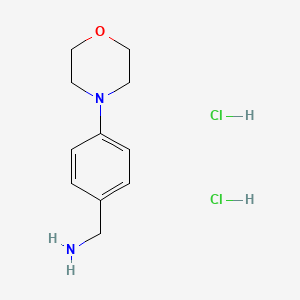



![[2-(2,5-Dimethylphenoxy)ethyl]amine hydrochloride](/img/structure/B1418757.png)
